2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves its ability to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis. This inhibition leads to the depletion of thymidine triphosphate, a necessary component for DNA synthesis, thereby preventing cancer cells from proliferating.
Biochemical and Physiological Effects:
Studies have shown that 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide has both biochemical and physiological effects. Biochemically, it inhibits the activity of thymidylate synthase, leading to the depletion of thymidine triphosphate. Physiologically, it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide in lab experiments is its potent antitumor activity against various cancer cell lines. However, one of the limitations is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.
Zukünftige Richtungen
There are several future directions for research on 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide. One area of research is the development of novel drug delivery systems to improve its efficacy and reduce toxicity. Another area is the investigation of its potential applications in other fields, such as antiviral and antibacterial agents. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Synthesemethoden
The synthesis method of 2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide involves the condensation of 2-methyl-6-isopropylphenol with 2-chloro-N-(5-mercapto-2-methyl-4-oxo-1,3-dihydropyrimidin-6-yl)acetamide in the presence of a base. The resulting product is then purified by column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major research areas is cancer treatment. Studies have shown that this compound has antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the activity of enzymes involved in DNA synthesis, thereby preventing cancer cells from proliferating.
Eigenschaften
Molekularformel |
C19H25N3O3S |
---|---|
Molekulargewicht |
375.5 g/mol |
IUPAC-Name |
2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-methyl-6-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C19H25N3O3S/c1-11(2)14-7-5-6-12(3)17(14)21-16(24)10-26-19-20-13(4)15(8-9-23)18(25)22-19/h5-7,11,23H,8-10H2,1-4H3,(H,21,24)(H,20,22,25) |
InChI-Schlüssel |
ZPHJMBNZOLPKQD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC(=O)C(=C(N2)C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.